molecular formula C14H17BCl2O4 B594393 Methyl 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1321613-04-0

Methyl 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No. B594393
CAS RN: 1321613-04-0
M. Wt: 330.996
InChI Key: JQJYCPNGBPJIFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound. It is used to prepare 2-aryl-4,4,5,5,-tetramethyl-1,3,2-dioxaborolanes via palladium-catalyzed coupling reactions .


Chemical Reactions Analysis

This compound is used in the preparation of 2-aryl-4,4,5,5,-tetramethyl-1,3,2-dioxaborolanes via palladium-catalyzed coupling reactions . More detailed information about its chemical reactions is not available in the current resources.

Scientific Research Applications

Organic Synthesis

This compound is an important intermediate in organic synthesis . It can be synthesized through nucleophilic and amidation reactions . It’s used to prepare 2-aryl-4,4,5,5,-tetramethyl-1,3,2-dioxaborolanes via palladium-catalyzed coupling reactions .

Crystallographic and Conformational Analyses

The structure of this compound can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses .

Density Functional Theory (DFT) Studies

DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of this compound to further clarify certain physical and chemical properties .

Suzuki–Miyaura Coupling

This compound is a valuable building block in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Protodeboronation

This compound can be used in the catalytic protodeboronation of pinacol boronic esters, a valuable transformation in organic synthesis .

Antimicrobial Activity

Some derivatives of this compound have shown promising antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Drug Delivery

Boronic ester bonds, like those in this compound, are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

Fluorescent Probes

Boric acid compounds, like this one, can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It is classified as a warning hazard under the GHS07 classification .

properties

IUPAC Name

methyl 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BCl2O4/c1-13(2)14(3,4)21-15(20-13)8-6-9(16)11(10(17)7-8)12(18)19-5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJYCPNGBPJIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BCl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718426
Record name Methyl 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1321613-04-0
Record name Methyl 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.